(8-epi)-BW 245C

Stereochemistry Prostanoid Receptor Structure-Activity Relationship

Choose (8-epi)-BW 245C as your indispensable negative control to confirm DP1‑mediated pharmacology. This diastereomer is approximately 70‑fold less active than BW 245C, allowing unambiguous attribution of cAMP elevation, platelet inhibition, or in vivo cardiovascular/pulmonary effects to DP1 agonism. Avoid false positives by pairing every active BW 245C experiment with this closely matched, inactive epimer. Essential for stereospecificity validation in core facilities, chemical biology groups, and CROs.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 75693-75-3
Cat. No. B1668153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-epi)-BW 245C
CAS75693-75-3
Synonyms245C77
5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin
BW 245C
BW 245C, (R*,S*)-(+-)
BW-245C
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
InChIInChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)
InChIKeyZIDQIOZJEJFMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(8-epi)-BW 245C (CAS 75693-75-3): A Key C-8 Diastereomer Control for DP1 Receptor Pharmacology


(8-epi)-BW 245C (also known as BW 246C) is the C-8 diastereomer of the potent and selective DP1 receptor agonist BW 245C [1]. As a stereoisomer, it shares an identical molecular formula (C19H32N2O5) and molecular weight (368.5 g/mol) with its active counterpart . Its primary utility in research is as a control compound to validate the stereospecificity and target engagement of BW 245C, rather than as a standalone DP1 agonist .

Why (8-epi)-BW 245C Cannot Substitute for BW 245C or Other DP1 Agonists


The stereochemistry at the C-8 position is the critical determinant of biological activity for this class of hydantoin prostaglandin analogs [1]. A simple change in spatial configuration at this single chiral center results in a profound loss of function, rendering (8-epi)-BW 245C approximately 70 times less active than BW 245C . Therefore, in any experimental system where activation of the DP1 receptor is the intended outcome, substituting (8-epi)-BW 245C for BW 245C would lead to a failure to elicit the expected pharmacological response. This compound's value is derived not from its potency, but from its unique ability to serve as a closely matched, inactive control for confirming on-target effects of its active epimer .

Quantitative Differentiation of (8-epi)-BW 245C: Evidence for Its Use as a Low-Activity Stereoisomer Control


Evidence 1: 70-Fold Reduction in Biological Activity vs. Active Epimer BW 245C

The defining characteristic of (8-epi)-BW 245C is its dramatically reduced biological activity compared to its C-8 epimer, BW 245C. This difference is attributed solely to the inversion of stereochemistry at a single chiral center [1]. The activity of BW 245C is 70-fold greater than that of (8-epi)-BW 245C, establishing the latter as a potent control for stereospecific effects .

Stereochemistry Prostanoid Receptor Structure-Activity Relationship DP1 Agonist

Evidence 2: Comparative Receptor Binding Affinities at the Human DP1 Receptor

While direct binding data for (8-epi)-BW 245C is not published, its comparator BW 245C exhibits high affinity for the DP1 receptor. Data shows BW 245C binds with Ki values ranging from 0.9 nM in human platelets to 0.4 nM in a recombinant human DP receptor assay [1]. This high affinity is not shared by the (8-epi) stereoisomer, which serves as a matched low-affinity control .

Radioligand Binding DP1 Receptor Affinity Prostanoid

Evidence 3: Comparative Functional Potency in cAMP Accumulation

The functional consequence of DP1 activation is a rise in intracellular cAMP. BW 245C is a potent activator, with EC50 values of 0.7 nM in recombinant hDP cells [1] and 53 nM in embryonic bovine tracheal (EBTr) fibroblasts [2]. The 70-fold less active (8-epi)-BW 245C would be expected to show a correspondingly weak or absent cAMP response, a differential that can be exploited to confirm the on-target, DP1-mediated mechanism of the active epimer .

cAMP Functional Assay DP1 Receptor Signal Transduction

Evidence 4: In Vivo Cardiovascular Activity of the Active Epimer

The high activity of BW 245C is also observed in vivo. In a model of spontaneously hypertensive rats, an intravenous bolus of 250 μg/kg BW 245C reduced systolic and diastolic blood pressure by 23% and 34%, respectively [1]. In contrast, (8-epi)-BW 245C is not reported to have such activity and is expected to be largely inactive, making it a valuable control for confirming that any observed in vivo effects of BW 245C are indeed due to DP1 agonism .

In Vivo Cardiovascular Blood Pressure DP1 Agonist

Optimal Application Scenarios for (8-epi)-BW 245C Based on Quantitative Evidence


Scenario 1: Serving as a Stereospecific Negative Control for BW 245C in DP1 Functional Assays

In any in vitro functional assay (e.g., cAMP accumulation, platelet aggregation inhibition) where the potent DP1 agonist BW 245C is used, (8-epi)-BW 245C should be included as a matched-pair negative control at the same concentration. The 70-fold difference in activity [1] allows researchers to conclusively attribute any observed effect of BW 245C to its specific stereochemistry and DP1 agonism, and not to non-specific or off-target effects of the chemical scaffold [2].

Scenario 2: Confirming On-Target Effects of DP1 Agonists in Animal Models

When evaluating the in vivo effects of DP1 agonists like BW 245C in cardiovascular [1] or pulmonary fibrosis models [2], (8-epi)-BW 245C serves as the ideal control compound. Its inactivity in these models, in contrast to the clear effects of BW 245C (e.g., 23-34% blood pressure reduction in rats [1]), strengthens the conclusion that the observed physiological changes are mediated specifically by DP1 receptor activation and are stereospecific.

Scenario 3: Validating Chemical Probe Selectivity and Stereochemical Purity

For core facilities, chemical biology groups, or contract research organizations (CROs) that synthesize or characterize chemical probes, (8-epi)-BW 245C can be used as a reference standard to assess the stereochemical purity and selectivity of novel DP1-targeting compounds or newly synthesized batches of BW 245C. The compound's well-documented low activity provides a clear baseline to verify that active batches are not contaminated by this inactive epimer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8-epi)-BW 245C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.